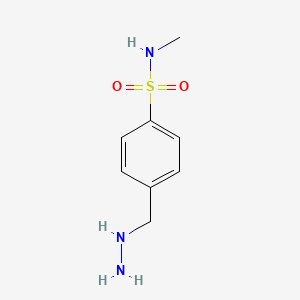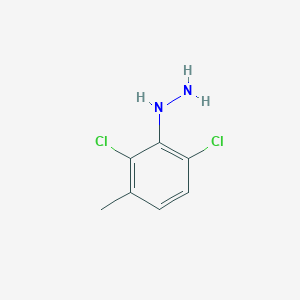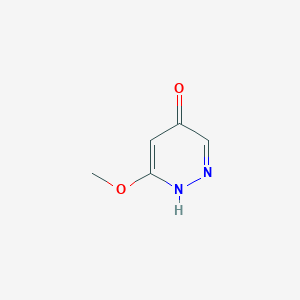![molecular formula C50H72NO4PPdS+2 B12443064 dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;N-methyl-2-phenylaniline;palladium(2+)](/img/structure/B12443064.png)
dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;N-methyl-2-phenylaniline;palladium(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;N-methyl-2-phenylaniline;palladium(2+) is a complex compound that serves as a versatile ligand in various palladium-catalyzed reactions. This compound is particularly significant in the field of organic synthesis due to its ability to facilitate a wide range of chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium involves several steps:
Starting Materials: The synthesis begins with 1,3-diisopropoxybenzene and dicyclohexylchlorophosphine.
Reaction Conditions: The reaction is typically carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is heated to reflux in a suitable solvent like tetrahydrofuran (THF).
Purification: The product is purified by crystallization or column chromatography to obtain the desired ligand in high purity
Industrial Production Methods
In an industrial setting, the synthesis is scaled up using large reactors equipped with mechanical stirrers and condensers. The reaction conditions are optimized to ensure high yield and purity. The final product is often obtained through crystallization and subsequent washing with solvents like ethyl acetate .
Analyse Chemischer Reaktionen
Types of Reactions
Dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound participates in substitution reactions, particularly in palladium-catalyzed cross-coupling reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium catalysts, such as palladium acetate, are commonly used along with bases like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, which are valuable intermediates in organic synthesis .
Wissenschaftliche Forschungsanwendungen
Dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium is widely used in scientific research due to its versatility:
Chemistry: It serves as a ligand in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and advanced materials
Wirkmechanismus
The mechanism by which dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium exerts its effects involves coordination with palladium centers. This coordination facilitates the activation of substrates, enabling various chemical transformations. The molecular targets include aryl halides and boronic acids, which undergo coupling reactions to form new carbon-carbon and carbon-nitrogen bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl
- 2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl
- Dicyclohexyl (2’,4’,6’-triisopropyl- [1,1’-biphenyl]-2-yl)phosphine
Uniqueness
Dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium is unique due to its specific steric and electronic properties, which enhance its ability to stabilize palladium catalysts and improve reaction efficiency. This makes it particularly effective in facilitating challenging cross-coupling reactions .
Eigenschaften
Molekularformel |
C50H72NO4PPdS+2 |
|---|---|
Molekulargewicht |
920.6 g/mol |
IUPAC-Name |
dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;N-methyl-2-phenylaniline;palladium(2+) |
InChI |
InChI=1S/C36H55OP.C13H12N.CH4O3S.Pd/c1-24(2)28-22-32(25(3)4)35(33(23-28)26(5)6)31-20-15-21-34(37-27(7)8)36(31)38(29-16-11-9-12-17-29)30-18-13-10-14-19-30;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h15,20-27,29-30H,9-14,16-19H2,1-8H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;;+2/p+1 |
InChI-Schlüssel |
IEDGHIMEWNBWKU-UHFFFAOYSA-O |
Kanonische SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C(=CC=C2)OC(C)C)[PH+](C3CCCCC3)C4CCCCC4)C(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(aminomethyl)phenyl]benzenemethanamine](/img/structure/B12442994.png)



![2-chloro-N'-[(4-ethylphenyl)carbonyl]benzohydrazide](/img/structure/B12443031.png)
![Di-tert-butyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B12443037.png)


![6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12443042.png)
![sodium;(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12443044.png)
![Ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate](/img/structure/B12443050.png)

![2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium;4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-1-id-2-ylidene]pyridin-1-ide](/img/structure/B12443057.png)
